Benzamide, 2-(acetyloxy)-N-(2-(acetyloxy)-3-chlorophenyl)-
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Overview
Description
Benzamide, 2-(acetyloxy)-N-(2-(acetyloxy)-3-chlorophenyl)- is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique molecular structure, which includes acetyloxy and chlorophenyl groups attached to a benzamide core. Its chemical formula is C15H14ClNO4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-(acetyloxy)-N-(2-(acetyloxy)-3-chlorophenyl)- typically involves multiple steps. One common method starts with the preparation of the benzamide core, followed by the introduction of acetyloxy and chlorophenyl groups through specific reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality. Industrial methods also focus on optimizing the efficiency of the synthesis process to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 2-(acetyloxy)-N-(2-(acetyloxy)-3-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of different derivatives.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of functionalized benzamide derivatives.
Scientific Research Applications
Benzamide, 2-(acetyloxy)-N-(2-(acetyloxy)-3-chlorophenyl)- has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving inflammation and oxidative stress.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of Benzamide, 2-(acetyloxy)-N-(2-(acetyloxy)-3-chlorophenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Benzamide: A simpler analog without the acetyloxy and chlorophenyl groups.
Acetylsalicylic Acid (Aspirin): Contains an acetyloxy group but lacks the benzamide core.
Chlorobenzamide: Similar structure but with different functional groups.
Uniqueness
Benzamide, 2-(acetyloxy)-N-(2-(acetyloxy)-3-chlorophenyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
60405-58-5 |
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Molecular Formula |
C17H14ClNO5 |
Molecular Weight |
347.7 g/mol |
IUPAC Name |
[2-[(2-acetyloxy-3-chlorophenyl)carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C17H14ClNO5/c1-10(20)23-15-9-4-3-6-12(15)17(22)19-14-8-5-7-13(18)16(14)24-11(2)21/h3-9H,1-2H3,(H,19,22) |
InChI Key |
JZCWTNCHVQRDDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NC2=C(C(=CC=C2)Cl)OC(=O)C |
Origin of Product |
United States |
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